GSK690693: A Technical Guide to its Mechanism of Action in Cancer Cells
GSK690693: A Technical Guide to its Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK690693 is a potent, ATP-competitive, small molecule inhibitor that demonstrates broad activity against all three isoforms of the serine/threonine kinase Akt (Akt1, Akt2, and Akt3).[1][2][3] The Akt signaling pathway is a critical regulator of diverse cellular processes, including cell proliferation, survival, growth, and metabolism.[4][5] Its frequent hyperactivation in a wide array of human cancers, due to genetic alterations in upstream components like PI3K or loss of the tumor suppressor PTEN, has positioned Akt as a key therapeutic target in oncology.[1][2][4] This technical guide provides an in-depth overview of the mechanism of action of GSK690693 in cancer cells, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved.
Core Mechanism of Action: Pan-Akt Inhibition
GSK690693 exerts its anti-cancer effects by binding to the ATP-binding site of Akt kinases, thereby preventing the phosphorylation of their downstream substrates.[1][2] This inhibition disrupts the intricate signaling cascade that promotes cell survival and proliferation.[1][6] The primary consequence of Akt inhibition by GSK690693 is the induction of cell cycle arrest and apoptosis in sensitive cancer cell lines.[2][7][8]
Signaling Pathway Inhibition
The binding of GSK690693 to Akt prevents the subsequent phosphorylation and activation of numerous downstream effector proteins. This disruption leads to a cascade of events that ultimately culminate in anti-tumor activity. Key downstream targets affected by GSK690693 include:
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Glycogen Synthase Kinase 3 Beta (GSK3β): Inhibition of Akt leads to a decrease in the phosphorylation of GSK3β at Ser9.[1] This is a well-established pharmacodynamic marker of GSK690693 activity.[1]
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Proline-Rich Akt Substrate of 40 kDa (PRAS40): GSK690693 treatment reduces the phosphorylation of PRAS40, a negative regulator of mTORC1.[1][7]
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Forkhead Box Protein O (FOXO): By inhibiting Akt, GSK690693 prevents the phosphorylation of FOXO transcription factors (e.g., FOXO1 and FOXO3a).[2][7] This allows FOXO proteins to translocate to the nucleus and activate the expression of genes involved in cell cycle arrest and apoptosis.[7]
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Mammalian Target of Rapamycin (mTOR): While GSK690693 directly targets Akt, it indirectly affects the mTOR signaling pathway through its impact on PRAS40 and other upstream regulators.[1]
Quantitative Data
In Vitro Kinase Inhibitory Activity
GSK690693 is a potent inhibitor of all three Akt isoforms, with IC50 values in the low nanomolar range.[1][3] It also demonstrates activity against other kinases, particularly within the AGC kinase family.[1][7]
| Kinase Target | IC50 (nM) | Reference |
| Akt1 | 2 | [1][3] |
| Akt2 | 13 | [1][3] |
| Akt3 | 9 | [1][3] |
| PKA | 24 | [7] |
| PrkX | 5 | [7] |
| PKC isozymes | 2-21 | [7] |
| AMPK | 50 | [7] |
| DAPK3 | 81 | [7] |
Cellular Proliferation Inhibition
GSK690693 effectively inhibits the proliferation of a variety of human cancer cell lines, with IC50 values ranging from nanomolar to micromolar concentrations.[7][9]
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| BT474 | Breast Carcinoma | 86 | [7] |
| T47D | Breast Carcinoma | 72 | [7] |
| ZR-75-1 | Breast Carcinoma | 79 | [7] |
| HCC1954 | Breast Carcinoma | 119 | [7] |
| MDA-MB-453 | Breast Carcinoma | 975 | [7] |
| LNCaP | Prostate Cancer | 147 | [7] |
| Various Pediatric Cancer Cell Lines | Various | 6.5 - >10,000 | [9] |
Experimental Protocols
In Vitro Kinase Assay
The inhibitory activity of GSK690693 against Akt and other kinases is typically determined using a cell-free enzymatic assay.
Methodology:
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Recombinant human Akt1, Akt2, or Akt3 is expressed and purified.[7]
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The kinase reaction is initiated by incubating the purified enzyme with a specific substrate (e.g., a peptide with a phosphorylation site for Akt) and ATP in a suitable buffer.
-
GSK690693 is added at various concentrations to determine its effect on the kinase activity.
-
The extent of substrate phosphorylation is quantified, often using methods like radioisotope incorporation (e.g., ³²P-ATP) or fluorescence-based detection.
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IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.[1]
Cellular Proliferation (Viability) Assay
The anti-proliferative effect of GSK690693 on cancer cells is commonly assessed using viability assays such as the MTT or CellTiter-Glo assay.
Methodology:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
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The cells are then treated with a range of concentrations of GSK690693 (typically from 1 nM to 10 µM) for a specified period (e.g., 72 hours).[5][9]
-
Following treatment, a viability reagent (e.g., MTT or CellTiter-Glo) is added to each well.
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The absorbance or luminescence is measured using a plate reader, which correlates with the number of viable cells.
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The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined from the dose-response curves.[5]
Western Blot Analysis for Phosphoprotein Levels
Western blotting is a crucial technique to confirm the on-target effect of GSK690693 by measuring the phosphorylation status of Akt substrates.
Methodology:
-
Cancer cells are treated with GSK690693 for a defined period.
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Cells are lysed to extract total protein.
-
Protein concentrations are determined to ensure equal loading.
-
Proteins are separated by size using SDS-PAGE and then transferred to a membrane (e.g., PVDF or nitrocellulose).
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The membrane is incubated with primary antibodies specific for the phosphorylated forms of Akt substrates (e.g., phospho-GSK3β, phospho-PRAS40, phospho-FOXO1/3a) and total protein levels as a loading control.[5]
-
Following incubation with a secondary antibody conjugated to an enzyme (e.g., HRP), the protein bands are visualized using a chemiluminescent substrate.
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The intensity of the bands is quantified to assess the change in phosphorylation levels.[8]
In Vivo Antitumor Activity
Preclinical studies in xenograft models have demonstrated the in vivo efficacy of GSK690693.[1][4] Daily administration of the compound has been shown to significantly inhibit tumor growth in mice bearing human cancer xenografts, including breast, prostate, and ovarian carcinomas.[1][2] For instance, in mice with BT474 breast carcinoma xenografts, a single administration of GSK690693 led to a dose- and time-dependent inhibition of GSK3β phosphorylation.[2][7]
Mechanisms of Resistance
While GSK690693 shows promise, the development of resistance is a potential clinical challenge. Some studies have indicated that resistance may not be due to a lack of Akt kinase inhibition, as downstream substrates can remain dephosphorylated even in resistant cells.[10] One proposed mechanism of resistance involves the upregulation of receptor tyrosine kinase (RTK) activity, which can provide alternative survival signals to cancer cells.[11] Additionally, a "paradoxical" hyperphosphorylation of Akt has been observed with ATP-competitive inhibitors like GSK690693, which may be due to the inhibitor protecting Akt from dephosphorylation.[12]
Conclusion
GSK690693 is a potent pan-Akt inhibitor that disrupts the Akt signaling pathway, a key driver of tumorigenesis. Its mechanism of action involves the ATP-competitive inhibition of Akt kinases, leading to decreased phosphorylation of downstream substrates, and ultimately resulting in cell cycle arrest and apoptosis in cancer cells. The preclinical data, including potent in vitro and in vivo activity, support its continued investigation as a therapeutic agent for cancers with a hyperactivated Akt pathway. Understanding the nuances of its signaling effects and potential resistance mechanisms will be crucial for its successful clinical development and application.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. GSK690693 Delays Tumor Onset and Progression in Genetically-Defined Mouse Models Expressing Activated Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Facebook [cancer.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Causal reasoning identifies mechanisms of sensitivity for a novel AKT kinase inhibitor, GSK690693 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Initial Testing (Stage 1) of the Akt Inhibitor GSK690693 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Upregulation of Receptor Tyrosine Kinase Activity and Stemness as Resistance Mechanisms to Akt Inhibitors in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
